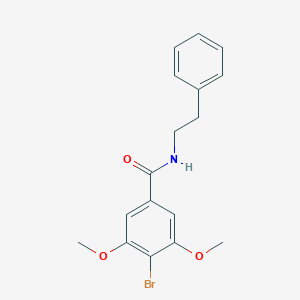
N-(4-methoxyphenyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has been used as a treatment for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
Wirkmechanismus
Modafinil acts on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. It is thought to enhance the release of these neurotransmitters, leading to increased wakefulness and cognitive function. Modafinil also interacts with orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are associated with increased wakefulness and cognitive function. Modafinil has also been shown to increase histamine levels, which may contribute to its wakefulness-promoting effects. Additionally, N-(4-methoxyphenyl)-2-phenylpropanamide has been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages as a tool for laboratory experiments. It is well-tolerated and has a low risk of side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, N-(4-methoxyphenyl)-2-phenylpropanamide is also a controlled substance in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide. One area of interest is the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Additionally, there is growing interest in the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a cognitive enhancer in healthy individuals, particularly in the context of academic and workplace performance. Finally, there is a need for further research on the long-term effects of N-(4-methoxyphenyl)-2-phenylpropanamide use, particularly with regard to its potential for abuse and dependence.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing properties and has shown promise as a treatment for a variety of conditions. Modafinil has several advantages as a tool for laboratory experiments, although its availability may be limited in some countries. There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide, including its use as a treatment for cognitive impairment and as a cognitive enhancer in healthy individuals.
Synthesemethoden
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinyl acetamide with 4-methoxybenzyl bromide. The resulting compound is then reduced with lithium aluminum hydride to produce N-(4-methoxyphenyl)-2-phenylpropanamide. This synthesis method has been well-established and has been used to produce N-(4-methoxyphenyl)-2-phenylpropanamide on a large scale for commercial use.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. It has been shown to improve symptoms in these conditions, although more research is needed to fully understand its mechanism of action.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChI-Schlüssel |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)